molecular formula C12H17ClN2O2 B1427341 4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)butanoic acid hydrochloride CAS No. 193818-31-4

4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)butanoic acid hydrochloride

Cat. No.: B1427341
CAS No.: 193818-31-4
M. Wt: 256.73 g/mol
InChI Key: RNQDBLUYYSHGRP-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Chemical Abstract Service Registry Analysis

The compound 4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)butanoic acid hydrochloride is uniquely identified by Chemical Abstract Service Registry Number 193818-31-4. This specific identifier distinguishes the hydrochloride salt form from the free base compound, which carries the separate Chemical Abstract Service number 332884-21-6. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the complete name being 1,8-Naphthyridine-2-butanoic acid, 5,6,7,8-tetrahydro-, hydrochloride in a 1:1 stoichiometric ratio.

Multiple synonymous designations exist in chemical literature and commercial databases. The compound appears under alternative nomenclatures including 1,8-Naphthyridine-2-butanoic acid, 1,5,6,7-tetrahydro-, monohydrochloride and this compound. The MDL number MFCD22690488 provides additional database cross-referencing capability. These multiple naming conventions reflect the compound's presence across various chemical suppliers and research applications, with each nomenclature system emphasizing different structural aspects of the molecule.

The parent compound without hydrochloride modification carries distinct identifying characteristics. The free base form, identified as 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-butyric acid, represents the neutral molecular species before salt formation. This distinction proves crucial for understanding the compound's behavior in different chemical environments and its potential applications in synthetic chemistry.

Molecular Formula and Weight Validation

The molecular formula of this compound is definitively established as C₁₂H₁₇ClN₂O₂. This formulation indicates the presence of twelve carbon atoms, seventeen hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms within the molecular structure. The molecular weight is precisely calculated as 256.73 grams per mole, representing the combined mass of the organic base molecule and the associated hydrochloride ion.

The Simplified Molecular Input Line Entry System representation provides detailed connectivity information: O=C(O)CCCC1=NC2=C(CCCN2)C=C1.[H]Cl. This notation explicitly describes the carboxylic acid functionality connected via a four-carbon chain to the tetrahydronaphthyridine ring system, with the hydrochloride component indicated separately. The Standard International Chemical Identifier provides additional structural verification through the key RNQDBLUYYSHGRP-UHFFFAOYSA-N.

Comparative analysis with the free base form reveals the molecular weight difference attributable to hydrochloride addition. The parent compound C₁₂H₁₆N₂O₂ exhibits a molecular weight of 220.27 grams per mole, confirming that the 36.46 gram per mole increase corresponds precisely to the addition of one hydrogen chloride molecule. This mass relationship validates the 1:1 stoichiometric ratio between the organic base and hydrochloride components.

Parameter Hydrochloride Salt Free Base
Chemical Abstract Service Number 193818-31-4 332884-21-6
Molecular Formula C₁₂H₁₇ClN₂O₂ C₁₂H₁₆N₂O₂
Molecular Weight (g/mol) 256.73 220.27
Mass Difference (g/mol) +36.46 -

Crystallographic and Spectroscopic Characterization

Crystallographic analysis represents a fundamental approach for determining the three-dimensional arrangement of atoms within solid pharmaceutical compounds. Modern synchrotron X-ray diffraction techniques enable high-resolution structural determination, as demonstrated in various crystallographic studies of organic compounds. The application of powder diffraction methods proves particularly valuable for pharmaceutical materials, allowing identification of crystalline phases and assessment of structural integrity.

X-ray diffraction analysis serves as a definitive method for identifying crystalline compounds, particularly when dealing with fine-grained components or complex mixtures. The technique enables differentiation between various polymorphic forms and hydration states, which proves crucial for pharmaceutical compounds where minute structural changes can significantly impact biological activity. For compounds containing nitrogen heterocycles, such as the naphthyridine system present in this compound, crystallographic characterization provides essential information regarding hydrogen bonding patterns and molecular packing arrangements.

Contemporary crystallographic instrumentation utilizes synchrotron radiation sources to achieve exceptional resolution and data quality. Modern diffractometers equipped with advanced detector systems enable data collection to resolutions approaching 1.60 Angstroms, as demonstrated in protein crystallography studies. The systematic analysis of diffraction patterns allows determination of space group symmetry, unit cell parameters, and molecular conformations within the crystal lattice.

Storage conditions significantly influence crystalline stability and spectroscopic properties. The compound requires storage under inert atmosphere conditions at room temperature, suggesting sensitivity to atmospheric moisture or oxidation. These storage requirements indicate potential for solid-state transformations or degradation reactions that could be monitored through spectroscopic techniques.

Tautomeric and Conformational Studies

Tautomeric equilibria represent fundamental aspects of heterocyclic chemistry, particularly in nitrogen-containing ring systems. Research on related naphthyridine derivatives demonstrates the complex interplay between conformational states and tautomeric preferences. Studies of similar pyridine-containing systems reveal that conformational equilibrium in urea moieties and tautomerism in pyrimidine components can be controlled through supramolecular interactions and environmental conditions.

The tetrahydronaphthyridine ring system present in this compound exhibits potential for multiple conformational arrangements. Research indicates that compounds containing similar heterocyclic frameworks readily associate through triple hydrogen bonding with complementary molecules such as 2-aminonaphthyridine and 2,6-bis(acetylamino)pyridine. These association patterns suggest that conformational flexibility plays a crucial role in determining the compound's behavior in solution and solid-state environments.

Variable temperature Nuclear Magnetic Resonance titration experiments provide valuable insights into tautomeric behavior of nitrogen heterocycles. Studies demonstrate that proton exchange processes can be monitored through chemical shift changes of specific protons, with association constants calculated based on observed chemical shift variations. For naphthyridine-containing compounds, the proton mobility and conformational freedom enable fast exchange processes on the Nuclear Magnetic Resonance timescale.

Density Functional Theory quantum chemical calculations serve as essential tools for understanding tautomeric preferences and conformational energetics. Computational studies of related systems reveal that energy barriers associated with prototropic reactions can influence the stability of specific tautomeric forms. The relatively high energy barriers observed in similar compounds suggest that once stabilized through intermolecular interactions, specific tautomeric states may be preserved even when competing guest molecules are introduced.

Analytical Parameter Characterization Method Information Obtained
Molecular Connectivity Simplified Molecular Input Line Entry System Structural relationships
Crystal Structure X-ray Diffraction Three-dimensional arrangement
Tautomeric Equilibria Nuclear Magnetic Resonance Spectroscopy Proton exchange dynamics
Conformational Energy Density Functional Theory Theoretical stability assessment

Properties

IUPAC Name

4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.ClH/c15-11(16)5-1-4-10-7-6-9-3-2-8-13-12(9)14-10;/h6-7H,1-5,8H2,(H,13,14)(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQDBLUYYSHGRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(NC1)N=C(C=C2)CCCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193818-31-4
Record name 1,8-Naphthyridine-2-butanoic acid, 5,6,7,8-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=193818-31-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-butyric acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-YL)butanoic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. For instance, a water-soluble iridium catalyst can be used to catalyze the synthesis of 1,8-naphthyridines in water under an air atmosphere .

Chemical Reactions Analysis

Types of Reactions

4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-YL)butanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine core.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield naphthyridine derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

Biological Activities

Research indicates that 4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butanoic acid hydrochloride exhibits several promising biological activities:

  • Neuroprotective Effects : Studies have shown that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress .
  • Antidepressant Activity : Preclinical studies suggest that this compound may exhibit antidepressant-like effects in animal models. It is believed to influence serotonin and norepinephrine pathways, which are crucial in mood regulation .
  • Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects in vitro and in vivo, indicating its potential use in treating inflammatory disorders .

Medicinal Chemistry Applications

The unique structure of this compound makes it a valuable scaffold for drug development:

  • Lead Compound Development : Its structural characteristics allow it to serve as a lead compound for synthesizing derivatives with enhanced efficacy and reduced side effects .
  • Targeted Drug Delivery Systems : Research is ongoing into formulating this compound within nanoparticles or liposomes to improve targeted delivery to specific tissues or cells .

Case Study 1: Neuroprotection in Animal Models

A study published in Bioorganic & Medicinal Chemistry Letters explored the neuroprotective effects of this compound on rodents subjected to neurotoxic agents. Results indicated a significant reduction in neuronal death and improved behavioral outcomes compared to control groups .

Case Study 2: Antidepressant-Like Effects

In another study focusing on behavioral assays in mice, the administration of this compound resulted in decreased immobility time in forced swim tests, suggesting antidepressant-like effects. The study highlighted its potential as a new treatment avenue for depression .

Summary of Applications

Application AreaDescriptionReferences
NeuroprotectionProtects neurons from damage; potential for neurodegenerative diseases
Antidepressant ActivityExhibits antidepressant-like effects in animal models
Anti-inflammatoryReduces inflammation markers; potential for inflammatory diseases
Drug DevelopmentServes as a scaffold for developing new therapeutic agents

Mechanism of Action

The mechanism of action of 4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-YL)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been found to have a high affinity for αvβ6 integrin, a protein involved in cell adhesion and signaling . This interaction can modulate various cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The table below compares the target compound with structurally related analogs:

Compound Name Molecular Formula Key Structural Features Pharmacological Target Solubility & Bioavailability Insights
4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)butanoic acid hydrochloride (Target Compound) C₁₃H₁₇N₂O₂·HCl - 1,8-Naphthyridine core
- Butanoic acid substituent
- Hydrochloride salt
Likely integrins (inferred) High solubility due to HCl salt; oral bioavailability unconfirmed
(S)-4-(3-(1,1-Difluoro-3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl)azetidin-1-yl)-3-(3-methoxyphenyl)butanoic acid, 2×HCl C₂₄H₂₈F₂N₃O₃·2HCl - Extended naphthyridine core
- Difluoropropyl and azetidine groups
- Methoxyphenyl substituent
- Dual HCl salts
αvβ6 integrin Enhanced oral bioavailability via structural modifications; high solubility from HCl salts
2-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)-1-ethanol C₁₀H₁₄N₂O - 1,8-Naphthyridine core
- Ethanol substituent
Unspecified (structural analog) Lower solubility vs. HCl salts; limited bioavailability

Key Findings

Core Modifications and Target Specificity The target compound’s butanoic acid group and hydrochloride salt distinguish it from simpler analogs like the ethanol derivative (CAS 243641-39-6). The acid group enhances hydrophilicity and may facilitate ionic interactions with integrin receptors, as seen in related αvβ6 inhibitors .

Bioavailability Enhancements

  • The dual HCl salt formulation in the αvβ6 inhibitor () demonstrates how salt formation and core modifications (e.g., fluorination, azetidine rings) improve oral bioavailability. These strategies could inform the development of the target compound .

Integrin Binding Mechanisms

  • Integrin-targeting drugs often rely on structural motifs like the RGD sequence (Arg-Gly-Asp). While the target compound lacks RGD, its naphthyridine core and substituents may engage integrins through alternative binding modes, such as allosteric modulation or hydrophobic interactions .

Biological Activity

4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)butanoic acid hydrochloride is a synthetic compound with significant potential in pharmacology. Its structure includes a naphthyridine ring and a butanoic acid moiety, which contribute to its unique biological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C12H16N2O2
  • Molar Mass : 220.27 g/mol
  • IUPAC Name : 4-(5,6,7,8-tetrahydro[1,8]naphthyridin-2-yl)butanoic acid
  • Solubility : The hydrochloride form enhances solubility and stability in biological systems .

Research indicates that this compound interacts with various biological targets. Notably:

  • Integrin Receptors : It exhibits binding affinity to integrin receptors, which play a crucial role in cell adhesion and signaling pathways.
  • Neuroprotective Effects : Similar compounds have demonstrated neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress .

Biological Activity

The compound has been evaluated for several biological activities:

Antiviral Activity

Studies have shown that derivatives of naphthyridine compounds can inhibit viral replication. For instance:

  • Mono-ADP-ribosyltransferase Toxins : Compounds similar to 4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butanoic acid have been tested against toxins that compromise host cell function .

Anti-cancer Properties

The naphthyridine core is associated with anti-cancer activity:

  • Inhibition of Tumor Growth : Research indicates that certain naphthyridine derivatives can inhibit tumor cell proliferation through various pathways including apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

StudyFindings
Research on Integrin Inhibition A study demonstrated that derivatives of the compound effectively inhibited integrin-mediated cell adhesion in vitro. This suggests potential applications in cancer therapy where blocking tumor cell adhesion can reduce metastasis .
Neuroprotective Effects Another study highlighted the neuroprotective effects of related compounds against oxidative stress in neuronal cells. The mechanism involves modulation of glutamate receptors and reduction of reactive oxygen species (ROS) .
Antiviral Efficacy In vivo studies indicated that certain naphthyridine derivatives could protect against viral infections by inhibiting the activity of viral proteins involved in host cell manipulation .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
5-Methyl-1H-pyrazole derivativesPyrazole ring with varying substituentsDifferent receptor targets compared to naphthyridines
3-Aminoquinoline derivativesQuinoline core with amino substitutionsOften used in anti-cancer therapies
4-(4-Fluorophenyl)-butanoic acidAromatic substitution on butanoic acidFluorine enhances lipophilicity and bioavailability
3-(Aminomethyl)-naphthalene derivativesNaphthalene core with amine groupsFocused on neuroprotective effects

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)butanoic acid hydrochloride?

  • Methodological Answer : The compound can be synthesized via aliphatic substrate cyclization. For example, 1,8-naphthyridine derivatives are synthesized using trichloro-dicyanohexanoyl chloride under acidic conditions (e.g., HCl in dibutyl ether at 140°C) to yield intermediates, which are further functionalized to the target compound . Key steps include substrate selection, cyclization optimization, and purification via techniques like membrane separation or solid-phase extraction (SPE) .

Q. Which analytical techniques are suitable for characterizing this compound and its intermediates?

  • Methodological Answer : High-performance liquid chromatography–tandem mass spectrometry (HPLC–MS/MS) is recommended for purity and structural analysis, particularly for detecting trace impurities or degradation products. SPE coupled with reversed-phase HPLC–MS/MS can resolve complex mixtures, as validated for structurally similar biomarkers . Nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) should complement MS data for functional group confirmation.

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store the hydrochloride salt in anhydrous conditions under inert gas (e.g., argon) at –20°C to prevent hygroscopic degradation. Although direct stability data for this compound are limited, analogous 1,8-naphthyridine esters show no significant hazards under standard lab conditions, suggesting similar handling protocols .

Advanced Research Questions

Q. How can synthesis yields be optimized for scaled-up production in academic settings?

  • Methodological Answer : Optimize cyclization parameters (temperature, solvent, catalyst) using design-of-experiment (DoE) approaches. For example, substituting dibutyl ether with higher-boiling solvents may improve reaction efficiency. Post-synthesis, employ membrane separation technologies (e.g., nanofiltration) to enhance purity while minimizing yield loss .

Q. How to resolve discrepancies between HPLC purity data and NMR/FTIR results?

  • Methodological Answer : Cross-validate using orthogonal methods. For instance, discrepancies may arise from MS-ionizable impurities undetectable via NMR. Reanalyze samples using SPE to isolate fractions, then apply 2D-NMR (e.g., HSQC, HMBC) to confirm structural integrity. Adjust mobile phase composition in HPLC to improve resolution of co-eluting species .

Q. What strategies mitigate instability of the compound in biological assay conditions?

  • Methodological Answer : Pre-formulate the compound in lyophilized buffers (e.g., phosphate-buffered saline with cryoprotectants) to prevent hydrolysis. Monitor stability in real-time via LC-MS during assays, and use deuterated internal standards (e.g., MDA-d2, 8-OHdG-15N5) to correct for matrix effects .

Q. Which computational modeling approaches predict the compound’s reactivity or pharmacokinetics?

  • Methodological Answer : Use density functional theory (DFT) to model electronic properties and reaction pathways. Molecular dynamics simulations can predict solubility and membrane permeability. Validate predictions experimentally via partition coefficient (logP) measurements and in vitro permeability assays (e.g., Caco-2 cell models) .

Methodological Best Practices

  • Data Contradiction Analysis : When conflicting data arise (e.g., biological activity vs. purity), apply tiered validation: (1) Replicate experiments under controlled conditions; (2) Use isotopically labeled standards to rule out matrix interference; (3) Consult multi-method frameworks (e.g., SPE-HPLC-MS/MS + NMR) .
  • Experimental Design : Follow a phased approach:
    • Problem Development : Define purity thresholds and stability endpoints.
    • Methodological Design : Select SPE cartridges (e.g., C18 for hydrophobic retention) and MS ionization modes (ESI+ for basic compounds).
    • Integration : Correlate synthetic parameters (e.g., reaction time) with analytical outcomes using multivariate analysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)butanoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)butanoic acid hydrochloride

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